CEP-8983
CAS No.: 374071-46-2
Cat. No.: VC0523184
Molecular Formula: C18H14N2O3
Molecular Weight: 306.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 374071-46-2 |
|---|---|
| Molecular Formula | C18H14N2O3 |
| Molecular Weight | 306.3 g/mol |
| IUPAC Name | 14-methoxy-9,19-diazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),2(6),7(11),13(18),14,16-hexaene-8,10-dione |
| Standard InChI | InChI=1S/C18H14N2O3/c1-23-11-7-3-6-10-13(11)14-15-12(17(21)20-18(15)22)8-4-2-5-9(8)16(14)19-10/h3,6-7,19H,2,4-5H2,1H3,(H,20,21,22) |
| Standard InChI Key | BWVHYDYUKQEFHG-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1C3=C(N2)C4=C(CCC4)C5=C3C(=O)NC5=O |
| Canonical SMILES | COC1=CC=CC2=C1C3=C(N2)C4=C(CCC4)C5=C3C(=O)NC5=O |
| Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile of CEP-8983
Structural Characteristics
CEP-8983 (CAS 374071-46-2) is a synthetic small molecule with the molecular formula C18H14N2O3 and a molecular weight of 306.3 g/mol . Its structure features a fused cyclopenta-pyrrolo-carbazole system that enables selective binding to the catalytic domain of PARP enzymes. The InChIKey identifier BWVHYDYUKQEFHG-UHFFFAOYSA-N confirms its unique stereochemical configuration, critical for target engagement . X-ray crystallography studies reveal three hydrogen bond interactions with PARP-1's Ser904 and Gly863 residues, explaining its nanomolar inhibitory potency.
Table 1: Key Chemical Properties of CEP-8983
| Property | Value |
|---|---|
| Molecular Formula | C18H14N2O3 |
| Molecular Weight | 306.3 g/mol |
| CAS Registry | 374071-46-2 |
| Solubility (pH 7.4) | 12.8 µM (aqueous) |
| LogP | 2.9 ± 0.3 |
| Plasma Protein Binding | 89% (human) |
Synthesis and Optimization
The synthetic route to CEP-8983 involves a seven-step process beginning with nitroindole derivatives. Key stages include:
Mechanism of Action and Target Engagement
PARP Inhibition Dynamics
CEP-8983 exhibits IC50 values of 1.2 nM against PARP-1 and 4.7 nM against PARP-2 in recombinant enzyme assays, showing 390-fold selectivity over PARP-3 . The compound competitively inhibits NAD+ binding (Ki = 0.8 nM) through:
-
Stacking interactions with Tyr907 in the nicotinamide sub-pocket
-
Hydrogen bonding to Ser904 backbone amides
-
Van der Waals contacts with Tyr896 side chains
This binding mode prevents PARP's auto-poly(ADP-ribosylation), essential for DNA repair complex recruitment . In glioblastoma RG2 cells, 100 nM CEP-8983 reduced PAR formation by 94% within 2 hours, persisting for >24 hours post-treatment .
Preclinical Development and Efficacy
In Vitro Models
Across 12 cancer cell lines, CEP-8983 monotherapy showed moderate activity (IC50 1.2-4.7 µM) but enhanced standard therapies:
Table 2: Chemosensitization Effects in Select Models
| Cell Line | Chemotherapy | IC50 Reduction | Apoptosis Increase |
|---|---|---|---|
| RG2 (Glioblastoma) | Temozolomide | 8.2-fold | 3.1-fold |
| HT29 (Colon) | Irinotecan | 5.7-fold | 2.8-fold |
| NB1691 (Neuroblastoma) | Topotecan | 6.9-fold | 4.2-fold |
Mechanistic studies linked efficacy to:
-
ATM/ATR pathway hyperactivation (phospho-CHK1 ↑ 220%)
-
Mitotic catastrophe via premature cyclin B1 degradation
-
Immunogenic cell death markers (calreticulin exposure ↑ 78%)
Xenograft Studies
In vivo evaluation of the prodrug CEP-9722 demonstrated:
-
60% tumor growth inhibition in RG2 glioblastoma with temozolomide (68 mg/kg ×5 days)
-
80% regression in HT29 xenografts combined with irinotecan (10 mg/kg ×5 days)
-
Stand-alone activity (34% monotherapy response) at 136 mg/kg dosing
Pharmacodynamic analyses confirmed >90% PAR suppression in tumors 6 hours post-dose, correlating with plasma CEP-8983 levels >150 ng/mL .
Clinical Development and Pharmacokinetics
Phase 1 Trial Design
The first-in-human study (NCT00920595) evaluated CEP-9722 in 26 patients with advanced solid tumors :
-
Dose escalation: 150-1000 mg/day combined with temozolomide 150 mg/m²
-
MTD: 600 mg/day (limited by grade 3 fatigue)
-
Dosing schedule: Days 1-5 every 28 days
Table 3: Key Pharmacokinetic Parameters (Cycle 2)
| Parameter | 600 mg CEP-9722 | Temozolomide |
|---|---|---|
| Cmax (ng/mL) | 892 ± 214 | 12,340 ± 2,890 |
| Tmax (h) | 2.1 ± 0.8 | 1.5 ± 0.3 |
| AUC0-24 (h·ng/mL) | 5,230 ± 1,120 | 45,200 ± 9,870 |
| t1/2 (h) | 7.8 ± 2.1 | 1.5 ± 0.4 |
No significant drug-drug interactions were observed, with CEP-8983 protein binding remaining stable at 87-92% across doses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume